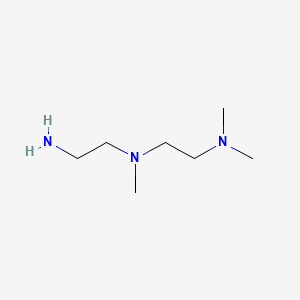

1,2-Ethanediamine, N-(2-aminoethyl)-N,N',N'-trimethyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 1,2-Ethanediamine, N-(2-aminoethyl)-N,N',N'-trimethyl-, involves complex chemical processes. For instance, the synthesis and characterization of compounds containing the 1,2-ethanediamine moiety have been reported, showcasing the intricate methods used to prepare such chemicals. These methods often involve reactions that yield compounds with specific coordination geometries and properties, indicative of the versatility of 1,2-ethanediamine derivatives in synthetic chemistry (Stibrany & Potenza, 2009).

Molecular Structure Analysis

The molecular structure of 1,2-Ethanediamine derivatives is characterized by specific coordination geometries and steric strains. For example, compounds have been observed with distorted-trigonal-bipyramidal coordination geometries, highlighting the structural flexibility and complexity of these molecules. These structures are influenced by steric strains, which can affect the physical properties of the compounds (Stibrany & Potenza, 2009).

Chemical Reactions and Properties

Chemical reactions involving 1,2-Ethanediamine derivatives can be highly specific and lead to a variety of products depending on the conditions. For example, the hydrolysis of [N,N-bis(2-aminoethyl)-1,2-ethanediamine]bis(solvent)cobalt(III) complexes shows pH and temperature-dependent behaviors, illustrating the complex reaction kinetics and mechanisms that these compounds can undergo (Curtis, Hendry, & Lawrance, 1988).

Physical Properties Analysis

The physical properties of 1,2-Ethanediamine derivatives can vary widely. Steric strains, coordination geometries, and other structural factors significantly influence these properties. For example, the presence of steric strain in certain complexes affects their physical characteristics, including their coordination geometries and potentially their reactivity and stability (Stibrany & Potenza, 2009).

Chemical Properties Analysis

The chemical properties of 1,2-Ethanediamine derivatives are influenced by their molecular structure and the specific substituents present. These compounds can participate in a range of chemical reactions, offering a rich chemistry that can be tailored for various applications. Their reactivity can be modulated by the ligands attached to the ethanediamine moiety, leading to diverse chemical behaviors and the formation of complex structures (Curtis & Lawrance, 1985).

Aplicaciones Científicas De Investigación

Chemical Synthesis and Biological Activity

1,2-Ethanediamine derivatives are pivotal in the synthesis of various biologically active compounds. For example, they play a crucial role in the formation of benzodiazepines, which are prominent in pharmaceuticals for their anticonvulsant, anti-anxiety, sedative, and hypnotic properties. Recent studies have outlined synthetic strategies for benzodiazepines using precursors like o-phenylenediamine, highlighting the chemical versatility and significance of 1,2-ethanediamine derivatives in medicinal chemistry (Teli et al., 2023).

Environmental and Analytical Chemistry

In the context of environmental science, 1,2-ethanediamine derivatives are investigated for their potential roles in the formation of disinfection by-products (DBPs) in drinking water. These compounds, through their interactions and transformations, contribute to the understanding of nitrogenous DBPs, which are of concern due to their toxicity. Research into the precursors and mechanisms of N-DBP formation advances the development of safer water treatment methods, emphasizing the environmental relevance of 1,2-ethanediamine derivatives (Bond et al., 2012).

Nutritional and Physiological Functions in Livestock

The nutritional science field explores the use of derivatives like betaine, a trimethyl derivative of glycine, derived from 1,2-ethanediamine, for enhancing livestock performance. Betaine serves as an osmoprotectant, methyl donor, and potentially impacts meat quality and carcass characteristics. Its application in animal feed underlines the compound's importance in improving agricultural productivity and food quality, showcasing another dimension of 1,2-ethanediamine's utility (Eklund et al., 2005).

Flame Retardants in Consumer Goods

The chemical flexibility of 1,2-ethanediamine derivatives extends to their use in novel brominated flame retardants (NBFRs), with applications in consumer goods and electronic devices for enhancing fire safety. Studies on the occurrence, environmental fate, and potential health impacts of NBFRs shed light on the need for sustainable and safe chemical applications in daily life products, highlighting the ongoing research and regulatory considerations for compounds related to 1,2-ethanediamine (Zuiderveen et al., 2020).

Safety and Hazards

“1,2-Ethanediamine, N-(2-aminoethyl)-N,N’,N’-trimethyl-” is considered hazardous . It is toxic if swallowed and fatal in contact with skin . It causes severe skin burns and eye damage and can cause damage to organs . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

N'-[2-(dimethylamino)ethyl]-N'-methylethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H19N3/c1-9(2)6-7-10(3)5-4-8/h4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRDDBYPPQLOAPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187100 |

Source

|

| Record name | 1,1,4-Trimethyldiethylenetrimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Ethanediamine, N-(2-aminoethyl)-N,N',N'-trimethyl- | |

CAS RN |

33451-85-3 |

Source

|

| Record name | 1,1,4-Trimethyldiethylenetrimine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033451853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,4-Trimethyldiethylenetrimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(3-methyl-2-imidazo[4,5-b]pyridinyl)thio]acetamide](/img/structure/B1220493.png)

![N-[4-(diethylsulfamoyl)phenyl]-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide](/img/structure/B1220494.png)